molecular formula C9H12N6O2 B1475917 2-(3-azidoazetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 2097947-19-6

2-(3-azidoazetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B1475917
CAS RN: 2097947-19-6
M. Wt: 236.23 g/mol
InChI Key: FLGUCOKQIJLLCH-UHFFFAOYSA-N
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Description

2-(3-azidoazetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide, also known as AAZMA, is an azido-containing compound that has been studied for its potential applications in various fields. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. AAZMA has been studied for its use in the synthesis of other compounds, and its potential for use in drug delivery systems.

Scientific Research Applications

Synthesis and Antibacterial Activity The compound 2-(3-azidoazetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide and its derivatives have been a subject of study for their potential in synthesizing new antimicrobial agents. For instance, researchers synthesized derivatives like isoxazole-substituted 1,3,4-oxadiazoles and azetidinone derivatives, displaying significant in vitro antibacterial and antifungal activities against various strains such as E. coli, S. aureus, K. pneumoniae, P. aeruginosa, C. albicans, A. niger, and A. flavus. These findings underscore the compound's role in developing new antimicrobial agents, emphasizing its relevance in addressing resistant microbial strains and enhancing treatment options in infectious diseases (Marri, Kakkerla, Murali Krishna, & Rajam, 2018), (Kumar, Kumar, Drabu, & Minhaj, 2013), (Desai, Shah, Bhavsar, & Saxena, 2008).

Anticancer Potential There's growing interest in exploring the compound's derivatives for anticancer properties. Syntheses of derivatives like 5-methyl-4-phenyl thiazole have been conducted, with studies showcasing their anticancer activity against various cancer cell lines. These compounds were found to be selective in their cytotoxicity, offering insights into their potential role in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Bioactivity and Molecular Docking The compound's derivatives also show promise in bioactivity against specific microorganisms and algae, as evident from synthesized types of acetamides with bioactivity against heterotrophic bacteria and marine chlorella. Such studies not only highlight the antimicrobial potential but also the scope for ecological applications (Yu, Li, Zhang, & Xu, 2020). Moreover, molecular docking studies have been used to understand the binding affinity of these compounds, providing valuable insights for drug design and development (Punia, Verma, Kumar, Kumar, & Deswal, 2021).

properties

IUPAC Name

2-(3-azidoazetidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2/c1-6-2-8(13-17-6)11-9(16)5-15-3-7(4-15)12-14-10/h2,7H,3-5H2,1H3,(H,11,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGUCOKQIJLLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-azidoazetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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